molecular formula C7H12N2O2 B2834504 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1856111-30-2

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B2834504
CAS No.: 1856111-30-2
M. Wt: 156.185
InChI Key: NKDCWTSADCEJSC-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is a bicyclic compound with the molecular formula C7H12N2O2. It is known for its unique structure, which includes an oxabicycloheptane ring system.

Safety and Hazards

The safety information for 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein phosphatases , which play a crucial role in cellular processes such as cell growth and division.

Mode of Action

The exact mode of action of 7-Oxabicyclo[22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in their activity.

Biochemical Pathways

Given its potential inhibitory effect on protein phosphatases , it could impact pathways regulated by these enzymes, leading to downstream effects on cell growth and division.

Result of Action

If it indeed inhibits protein phosphatases , it could potentially alter cellular processes regulated by these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-9-7(10)5-3-4-1-2-6(5)11-4/h4-6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDCWTSADCEJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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